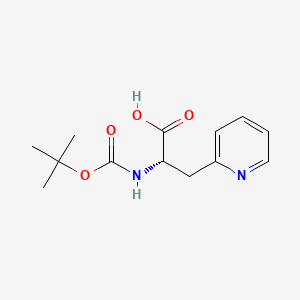

Boc-3-(2-pyridyl)-Ala-OH

Description

The exact mass of the compound Boc-L-2-Pyridylalanine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-pyridin-2-ylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O4/c1-13(2,3)19-12(18)15-10(11(16)17)8-9-6-4-5-7-14-9/h4-7,10H,8H2,1-3H3,(H,15,18)(H,16,17)/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMODKKCXWFNEIK-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=CC=N1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1=CC=CC=N1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70370328 | |

| Record name | Boc-L-2-Pyridylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70370328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71239-85-5 | |

| Record name | Boc-L-2-Pyridylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70370328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Boc-3-(2-pyridyl)-Ala-OH | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Physicochemical Properties of Boc-3-(2-pyridyl)-Ala-OH

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-α-tert-Butoxycarbonyl-3-(2-pyridyl)-L-alanine, commonly abbreviated as Boc-3-(2-pyridyl)-Ala-OH, is a non-canonical amino acid derivative of significant interest in medicinal chemistry and peptide science.[1] Its structure incorporates a tert-butoxycarbonyl (Boc) protecting group on the alpha-amino function and a pyridyl ring in the side chain.[1] The Boc group provides stability and facilitates its use in stepwise solid-phase peptide synthesis (SPPS), while the pyridyl moiety offers unique opportunities for designing peptides with enhanced biological activity, modified conformational properties, and potential for metal coordination.[1] This document provides a comprehensive overview of the known physicochemical properties, experimental applications, and key data for this compound.

Physicochemical Properties

This compound is typically supplied as a white to off-white or beige crystalline powder.[1][2] The core physicochemical data for the L-isomer are summarized in Table 1. The Boc protecting group enhances its stability and solubility in common organic solvents used in peptide synthesis.[1]

Table 1: Summary of Physicochemical Data for Boc-3-(2-pyridyl)-L-Ala-OH

| Property | Value | Reference(s) |

| IUPAC Name | (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-pyridin-2-ylpropanoic acid | |

| Synonyms | Boc-L-Ala(2'-pyridyl)-OH, Boc-β-(2-pyridyl)-Ala-OH, Boc-L-2-pyridylalanine | [1][2] |

| CAS Number | 71239-85-5 | [1][2][3] |

| Molecular Formula | C₁₃H₁₈N₂O₄ | [1][2][3] |

| Molecular Weight | 266.29 g/mol | [2][3] |

| Appearance | White to off-white/beige powder | [1][2] |

| Melting Point | 140 - 143 °C[1]; 141 °C (decomposes)[2][4] | [1][2][4] |

| Solubility | Slightly soluble in Methanol | [2] |

| Optical Rotation [α]²⁰/D | -14 ± 1° (c=1 in MeOH)[1]; -16.5 ± 1.5° (c=1% in methanol)[2][3] | [1][2][3] |

| pKa (Predicted) | 3.09 ± 0.10 | [2] |

| Purity | ≥98.0% (TLC)[3]; ≥99% (HPLC)[1] | [1][3] |

| Storage Conditions | 0 - 8 °C, Sealed in dry conditions | [1][2] |

Experimental Protocols: Application in Peptide Synthesis

The primary application for this compound is as a building block in Boc-based solid-phase peptide synthesis (Boc-SPPS).[2][3] The following is a generalized protocol for the incorporation of a this compound residue into a peptide sequence on a solid support (e.g., Merrifield resin).

3.1 Materials and Reagents

-

This compound

-

Solid support (e.g., Merrifield resin, PAM resin)

-

Dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF)

-

Trifluoroacetic acid (TFA)

-

N,N-Diisopropylethylamine (DIEA)

-

Coupling reagents: e.g., Dicyclohexylcarbodiimide (DCC) and Hydroxybenzotriazole (HOBt)

-

Scavengers for cleavage (e.g., anisole)

-

Anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA) for cleavage

3.2 Single Coupling Cycle Methodology

A typical cycle for adding one amino acid residue in Boc-SPPS involves three key stages: deprotection, neutralization, and coupling.

Step 1: Nα-Boc Deprotection

-

The peptide-resin is swelled in DCM.

-

The resin is treated with a solution of 25-50% Trifluoroacetic acid (TFA) in Dichloromethane (DCM) for approximately 1-2 minutes.[5]

-

The solution is drained, and a fresh portion of the TFA/DCM solution is added.[5]

-

The reaction is agitated for an additional 20-30 minutes to ensure complete removal of the Boc protecting group, exposing the N-terminal amine.[5]

-

The resin is washed thoroughly with DCM to remove residual TFA.[5]

Step 2: Neutralization

-

To deprotonate the N-terminal ammonium trifluoroacetate salt to the free amine, a solution of 5-10% N,N-Diisopropylethylamine (DIEA) in DCM is added to the resin.[5]

-

The mixture is agitated for 2 minutes and drained. This step is typically repeated.[5]

-

The resin is washed with DCM to remove excess DIEA.[5]

Step 3: Amino Acid Coupling

-

Activation: In a separate vessel, this compound (typically 2.5-3 equivalents relative to the resin loading) is pre-activated.[6] For a DCC/HOBt activation, the amino acid and HOBt (3 eq.) are dissolved in DMF, cooled to 0°C, and then DCC (3 eq.) is added.[5] The activation proceeds for 10-15 minutes.[5]

-

Coupling: The activated amino acid solution is added to the neutralized peptide-resin.

-

The reaction is allowed to proceed for 1-3 hours at room temperature to form the new peptide bond.[6]

-

The resin is then washed thoroughly with DMF and DCM to remove any unreacted reagents and byproducts. The cycle can then be repeated to add the next amino acid.

3.3 Final Cleavage After the desired peptide sequence is assembled, the peptide is cleaved from the resin support, and side-chain protecting groups are removed. This is typically achieved using a strong acid like anhydrous hydrogen fluoride (HF).[7] This hazardous procedure requires specialized equipment and trained personnel.[7]

Applications and Significance

Boc-3-(2-pyridyl)-L-alanine is a valuable tool for researchers in several areas:

-

Peptide Synthesis: It serves as a fundamental building block for creating novel peptides with unique structural and functional properties.[1]

-

Drug Development: The pyridyl group can participate in hydrogen bonding or metal coordination, making it a valuable moiety for designing enzyme inhibitors or receptor ligands, particularly in oncology and neurology.[1]

-

Bioconjugation: This compound can be used in processes to attach biomolecules to drugs, potentially improving drug delivery and efficacy.[1]

-

Molecular Biology: It is used in the study of protein-protein interactions and enzyme activity.[1]

Workflow Visualization

The following diagram illustrates the logical flow of a single amino acid addition cycle in Boc-based Solid-Phase Peptide Synthesis.

Caption: Workflow for one cycle of Boc Solid-Phase Peptide Synthesis (SPPS).

Safety Information

This compound is classified as an irritant. Hazard statements indicate that it causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[2][3] Standard personal protective equipment (PPE), including gloves, eye shields, and a dust mask, should be used when handling the solid material.[3] It is intended for research and manufacturing use only.[8]

References

- 1. chemimpex.com [chemimpex.com]

- 2. Boc-3-(2-pyridyl)-L-alanine | 71239-85-5 [chemicalbook.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. Boc-3-(2-pyridyl)-L-alanine CAS#: 71239-85-5 [m.chemicalbook.com]

- 5. benchchem.com [benchchem.com]

- 6. digital.csic.es [digital.csic.es]

- 7. benchchem.com [benchchem.com]

- 8. calpaclab.com [calpaclab.com]

An In-Depth Technical Guide to Boc-3-(2-pyridyl)-Ala-OH for Advanced Drug Discovery

For Immediate Release

This technical guide provides a comprehensive overview of Boc-3-(2-pyridyl)-Ala-OH, a non-natural amino acid derivative increasingly utilized by researchers, scientists, and drug development professionals. This document details the chemical properties, CAS numbers, and molecular weights of its stereoisomers, alongside a detailed protocol for its incorporation into synthetic peptides using Boc-solid phase peptide synthesis (SPPS). Furthermore, it explores the role of pyridylalanine-containing peptides as inhibitors of metalloproteinases, a critical pathway in various disease states, and provides a visual representation of this mechanism.

Core Compound Data

The integration of the pyridyl moiety into peptide scaffolds can significantly influence their conformational properties, stability, and biological activity. This compound is a key building block for introducing these characteristics. The fundamental quantitative data for its L- and D-enantiomers are summarized below.

| Property | Boc-3-(2-pyridyl)-L-alanine | Boc-3-(2-pyridyl)-D-alanine |

| CAS Number | 71239-85-5[1][2][3] | 98266-32-1[4][5] |

| Molecular Formula | C₁₃H₁₈N₂O₄[1][2][4] | C₁₃H₁₈N₂O₄[4] |

| Molecular Weight | 266.29 g/mol [2][6] | 266.3 g/mol [4] |

| Appearance | White to off-white powder[1][3] | White powder[4] |

| Purity | ≥98% (TLC), ≥99% (HPLC)[1][2] | ≥99% (HPLC)[4] |

| Melting Point | 141 °C (dec.)[3][7][8] | 140-146 °C[4] |

| Optical Rotation | [α]20/D -16.5±1.5°, c = 1% in methanol[1] | [α]D20 = + 17 ± 2 º (C=1 in MeOH)[4] |

| Primary Application | Peptide Synthesis[1][3] | Peptide Synthesis[4] |

Experimental Protocols: Incorporation of this compound via Boc-SPPS

The following protocol outlines the manual solid-phase synthesis of a model peptide containing a 3-(2-pyridyl)-L-alanine residue using the Boc/Bzl protection strategy. This procedure is based on established SPPS methodologies and is optimized for the incorporation of this specific unnatural amino acid.

Materials and Reagents:

-

Resin: Merrifield resin pre-loaded with the C-terminal amino acid (e.g., Boc-Leu-Merrifield resin, 0.5-1.0 mmol/g substitution).

-

Amino Acids: Boc-protected amino acids, including Boc-3-(2-pyridyl)-L-alanine.

-

Solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF, peptide synthesis grade), Isopropanol (IPA).

-

Deprotection Reagent: 50% Trifluoroacetic acid (TFA) in DCM.

-

Neutralization Reagent: 10% N,N-Diisopropylethylamine (DIEA) in DCM.

-

Coupling Reagents:

-

O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU).

-

1-Hydroxybenzotriazole (HOBt).

-

-

Cleavage Cocktail: Anhydrous Hydrofluoric acid (HF) with p-cresol as a scavenger (9:1, v/v). (Caution: HF is extremely hazardous and requires specialized equipment and handling procedures).

-

Precipitation and Washing: Cold diethyl ether.

-

Purification: Reversed-phase high-performance liquid chromatography (RP-HPLC) system with a C18 column.

-

Analytical Instruments: HPLC and Mass Spectrometry (MS) for characterization.

Synthesis Workflow:

Caption: General workflow for the solid-phase synthesis of a peptide incorporating this compound.

Step-by-Step Procedure:

-

Resin Preparation: Swell the pre-loaded Merrifield resin in DCM for 30 minutes in a reaction vessel.

-

Boc Deprotection: Remove the Boc protecting group from the N-terminal amino acid by treating the resin with 50% TFA in DCM for 30 minutes.

-

Washing: Wash the resin thoroughly with DCM (3x) and DMF (3x) to remove residual TFA and byproducts.

-

Neutralization: Neutralize the protonated N-terminus by treating the resin with 10% DIEA in DCM for 10 minutes.

-

Washing: Wash the resin with DCM (3x) to remove excess base.

-

Coupling of this compound:

-

In a separate vessel, pre-activate a 3-fold molar excess of Boc-3-(2-pyridyl)-L-alanine and HBTU/HOBt with a 6-fold molar excess of DIEA in DMF.

-

Add the activated amino acid solution to the resin and agitate for 2-4 hours. The progress of the coupling reaction can be monitored using a Kaiser test.

-

-

Washing: Wash the resin with DMF (3x) and DCM (3x) to remove unreacted reagents and byproducts.

-

Repeat Synthesis Cycle: Repeat steps 2-7 for each subsequent amino acid in the peptide sequence.

-

Final Cleavage: After the final amino acid has been coupled and the N-terminal Boc group removed, wash the peptide-resin with DCM and dry under vacuum. Cleave the peptide from the resin and remove side-chain protecting groups by treating with anhydrous HF containing p-cresol as a scavenger at 0°C for 1-2 hours.

-

Peptide Precipitation: Precipitate the crude peptide by adding the cleavage mixture to cold diethyl ether.

-

Purification: Purify the crude peptide by RP-HPLC using a water/acetonitrile gradient containing 0.1% TFA.

-

Analysis and Characterization: Confirm the identity and purity of the final peptide using analytical HPLC and mass spectrometry.

Signaling Pathway Involvement: Inhibition of Metalloproteinases

Peptides incorporating L-pyridylalanine have been identified as effective inhibitors of metalloproteinases, such as matrix metalloproteinases (MMPs) and tumor necrosis factor-alpha-converting enzyme (TACE/ADAM-17).[9][10] These enzymes play a crucial role in inflammatory responses, including lethal endotoxin shock. The pyridyl group of the amino acid can act as a zinc-binding group, chelating the catalytic zinc ion in the active site of these enzymes and thereby inhibiting their activity.

Caption: Inhibition of TACE and MMPs by a pyridylalanine-containing peptide, disrupting the inflammatory cascade.

This guide serves as a foundational resource for the application of this compound in peptide synthesis and drug discovery. The unique properties conferred by the pyridyl moiety make this compound a valuable tool for developing novel therapeutics targeting a range of diseases.

References

- 1. chemimpex.com [chemimpex.com]

- 2. calpaclab.com [calpaclab.com]

- 3. Boc-3-(2-pyridyl)-L-alanine | 71239-85-5 [chemicalbook.com]

- 4. chemimpex.com [chemimpex.com]

- 5. kilobio.com [kilobio.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Boc-3-(2-pyridyl)-L-alanine CAS#: 71239-85-5 [m.chemicalbook.com]

- 8. Boc-3-(2-pyridyl)-L-alanine Price from Supplier Brand GL Biochem (Shanghai) Ltd. on Chemsrc.com [chemsrc.com]

- 9. Inhibition of lethal endotoxin shock with an L-pyridylalanine containing metalloproteinase inhibitor selected by high-throughput screening of a new peptide library - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benthamdirect.com [benthamdirect.com]

Synthesis and Purification of Boc-3-(2-pyridyl)-Ala-OH: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical synthesis and purification of Boc-3-(2-pyridyl)-Ala-OH, a valuable building block in peptide synthesis and drug discovery. The unique pyridine side chain of this amino acid derivative offers opportunities for introducing specific molecular interactions and functionalities into novel therapeutic agents. This document outlines a robust synthetic pathway, including the preparation of the racemic amino acid, enantiomeric resolution via an enzymatic process, and subsequent N-protection. Detailed experimental protocols for each key step are provided, along with methods for purification and characterization. All quantitative data is summarized for clarity and ease of comparison.

Synthetic Strategy Overview

The synthesis of enantiomerically pure this compound is a multi-step process that begins with the construction of the racemic 3-(2-pyridyl)-alanine core. This is followed by N-acetylation and a key enzymatic resolution step to isolate the desired stereoisomer. Subsequent deacetylation and final Boc protection yield the target compound.

Caption: Overall workflow for the synthesis and purification of this compound.

Experimental Protocols

Synthesis of Racemic DL-3-(2-pyridyl)-alanine

This procedure utilizes a malonic ester synthesis approach to construct the amino acid backbone.

Materials:

-

2-Picolyl chloride hydrochloride

-

Diethyl acetamidomalonate

-

Sodium ethoxide (NaOEt)

-

Ethanol (EtOH), absolute

-

Hydrochloric acid (HCl), concentrated

-

Diethyl ether

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve diethyl acetamidomalonate in absolute ethanol.

-

To this solution, add a freshly prepared solution of sodium ethoxide in ethanol.

-

Add 2-picolyl chloride hydrochloride portion-wise to the reaction mixture.

-

Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and neutralize with concentrated hydrochloric acid.

-

Remove the ethanol under reduced pressure.

-

The resulting residue contains the diethyl N-acetyl-3-(2-pyridyl)-alaninomalonate. This intermediate is then subjected to acidic hydrolysis by refluxing with concentrated hydrochloric acid for 6-8 hours to remove the acetyl and ester groups and effect decarboxylation.

-

Cool the solution and adjust the pH to the isoelectric point of the amino acid (approximately pH 6) using a suitable base (e.g., sodium hydroxide or ammonium hydroxide) to precipitate the crude DL-3-(2-pyridyl)-alanine.

-

Filter the precipitate, wash with cold water and then diethyl ether, and dry under vacuum.

N-Acetylation of DL-3-(2-pyridyl)-alanine

Materials:

-

DL-3-(2-pyridyl)-alanine

-

Acetic anhydride

-

Aqueous sodium bicarbonate (NaHCO₃) solution, saturated

-

Hydrochloric acid (HCl), 1 M

Procedure:

-

Suspend DL-3-(2-pyridyl)-alanine in a saturated aqueous solution of sodium bicarbonate.

-

Cool the mixture in an ice bath and slowly add acetic anhydride with vigorous stirring.

-

Continue stirring at room temperature for 2-3 hours.

-

Acidify the reaction mixture to pH 3-4 with 1 M HCl.

-

Extract the aqueous layer with ethyl acetate.

-

Dry the combined organic extracts over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield crude N-acetyl-DL-3-(2-pyridyl)-alanine.

Enzymatic Resolution of N-Acetyl-DL-3-(2-pyridyl)-alanine

This step leverages the stereospecificity of the enzyme aminoacylase to selectively hydrolyze the L-enantiomer.

Materials:

-

N-Acetyl-DL-3-(2-pyridyl)-alanine

-

Aminoacylase (from Aspergillus sp.)

-

Cobalt (II) chloride (CoCl₂) solution (optional, as an enzyme activator)

-

Lithium hydroxide (LiOH) or sodium hydroxide (NaOH) solution, 0.5 M

-

Hydrochloric acid (HCl), concentrated

-

Dowex-50W-X8 resin (or similar strong cation exchange resin)

Procedure:

-

Dissolve N-acetyl-DL-3-(2-pyridyl)-alanine in deionized water and adjust the pH to 7.0-7.5 with a 0.5 M LiOH or NaOH solution.

-

Add the aminoacylase enzyme and a small amount of CoCl₂ solution.

-

Incubate the mixture at 37 °C, maintaining the pH at 7.0-7.5 by the controlled addition of the alkaline solution. The progress of the reaction can be monitored by the consumption of the base.

-

Upon completion (typically after 24-48 hours), stop the reaction by adding concentrated HCl to lower the pH to approximately 5.

-

Heat the solution to 80-90 °C for 15 minutes to denature and precipitate the enzyme.

-

Cool the solution and filter to remove the precipitated enzyme.

-

The filtrate contains L-3-(2-pyridyl)-alanine and unreacted N-acetyl-D-3-(2-pyridyl)-alanine.

-

Pass the filtrate through a column of Dowex-50W-X8 resin.

-

Wash the column with water to elute the N-acetyl-D-3-(2-pyridyl)-alanine.

-

Elute the desired L-3-(2-pyridyl)-alanine from the resin using an aqueous ammonia solution.

-

Concentrate the L-amino acid fraction under reduced pressure to obtain the product.

Boc Protection of L-3-(2-pyridyl)-alanine

This protocol is adapted from a procedure for the 3-pyridyl isomer and is expected to proceed with similar efficiency.[1]

Materials:

-

L-3-(2-pyridyl)-alanine

-

Di-tert-butyl dicarbonate (Boc₂O)

-

1,4-Dioxane

-

Water

-

Potassium carbonate (K₂CO₃)

-

Citric acid

-

Sodium chloride (NaCl)

-

Ethyl acetate

-

Magnesium sulfate (MgSO₄)

-

Diethyl ether

Procedure:

-

Suspend L-3-(2-pyridyl)-alanine in a mixture of water and 1,4-dioxane.

-

Cool the suspension in an ice bath and add anhydrous potassium carbonate with stirring.

-

Add a solution of di-tert-butyl dicarbonate in 1,4-dioxane dropwise over 10-15 minutes.

-

Allow the reaction mixture to warm to room temperature and stir for 18 hours.

-

Concentrate the mixture under reduced pressure to remove the bulk of the 1,4-dioxane.

-

Extract the aqueous residue with ethyl acetate to remove any unreacted Boc₂O.

-

Adjust the pH of the aqueous solution to approximately 3 with solid citric acid.

-

Saturate the aqueous solution with solid sodium chloride and extract with ethyl acetate (5 x 20 ml).

-

Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and evaporate to a low volume under reduced pressure until the product begins to crystallize.

-

Cool the mixture at 0 °C for 1 hour to complete crystallization.

-

Collect the crystals by filtration, wash with cold diethyl ether, and dry under vacuum to yield Boc-3-(2-pyridyl)-L-Ala-OH.

Purification of this compound

The final product can be purified by either column chromatography or recrystallization.

Purification by Flash Column Chromatography

Stationary Phase: Silica gel (60-120 mesh) Mobile Phase: A gradient of methanol in chloroform (e.g., 2-5% methanol) or ethyl acetate in hexanes can be effective. The optimal solvent system should be determined by TLC analysis.

Procedure:

-

Prepare a slurry of silica gel in the initial, less polar mobile phase.

-

Pack the column with the slurry.

-

Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent and adsorb it onto a small amount of silica gel.

-

Load the dried, product-adsorbed silica onto the top of the column.

-

Elute the column with the chosen mobile phase system, gradually increasing the polarity if a gradient is used.

-

Collect fractions and analyze by TLC to identify those containing the pure product.

-

Combine the pure fractions and remove the solvent under reduced pressure.

Purification by Recrystallization

If the product is obtained as an oil or an impure solid, recrystallization can be an effective purification method.

Solvent Systems:

-

Ethyl acetate/Hexane

-

Chloroform/Hexane

-

Toluene

Procedure:

-

Dissolve the crude product in a minimum amount of a "good" solvent (e.g., ethyl acetate or chloroform) with gentle heating.

-

Slowly add a "poor" solvent (e.g., hexane) until the solution becomes persistently cloudy.

-

Add a few drops of the "good" solvent to redissolve the precipitate and obtain a clear, saturated solution.

-

Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath or refrigerator to induce crystallization.

-

If crystallization does not occur, scratching the inside of the flask with a glass rod or adding a seed crystal of the pure product can be beneficial.

-

For oily products, trituration with a non-polar solvent like diethyl ether or hexane can induce solidification.[2][3]

-

Collect the pure crystals by filtration, wash with a small amount of the cold "poor" solvent, and dry under vacuum.

Data Presentation

The following tables summarize the key quantitative data for the synthesis and characterization of this compound and its intermediates.

Table 1: Synthesis and Properties of Intermediates and Final Product

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield | Key Characterization Data |

| DL-3-(2-pyridyl)-alanine | C₈H₁₀N₂O₂ | 166.18 | 60-70% | ¹H NMR, ¹³C NMR, Mass Spec |

| N-Acetyl-DL-3-(2-pyridyl)-alanine | C₁₀H₁₂N₂O₃ | 208.22 | >90% | ¹H NMR, Mass Spec |

| L-3-(2-pyridyl)-alanine | C₈H₁₀N₂O₂ | 166.18 | 40-45% (from racemate) | Optical Rotation, Chiral HPLC |

| Boc-3-(2-pyridyl)-L-Ala-OH | C₁₃H₁₈N₂O₄ | 266.29 | ~72% (for 3-pyridyl isomer)[1] | Melting Point: 140-143 °C, Optical Rotation, ¹H NMR, ¹³C NMR, HPLC Purity: ≥99% |

| Boc-3-(2-pyridyl)-D-Ala-OH | C₁₃H₁₈N₂O₄ | 266.29 | ~72% (expected) | Melting Point: 140-146 °C, Optical Rotation, ¹H NMR, ¹³C NMR, HPLC Purity: ≥99% |

Table 2: Purification Parameters

| Purification Method | Stationary/Solid Phase | Mobile Phase/Solvent System | Expected Purity |

| Flash Column Chromatography | Silica Gel | Methanol/Chloroform (2-5% gradient) or Ethyl Acetate/Hexane gradient | >98% |

| Recrystallization | Crystalline Solid | Ethyl Acetate/Hexane or Toluene | >99% |

Signaling Pathways and Logical Relationships

The synthesis of this compound involves a series of chemical transformations and purifications. The following diagram illustrates the logical flow of the key steps.

References

An In-depth Technical Guide on the Solubility of Boc-3-(2-pyridyl)-Ala-OH in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of N-tert-butoxycarbonyl-3-(2-pyridyl)-L-alanine (Boc-3-(2-pyridyl)-Ala-OH), a key building block in peptide synthesis and drug discovery. Due to the limited availability of specific quantitative solubility data in public literature, this document summarizes the available qualitative information and presents a detailed experimental protocol for researchers to determine precise solubility values in various common organic solvents.

Introduction to the Solubility of Boc-Protected Amino Acids

The solubility of Boc-protected amino acids is a critical parameter in synthetic organic chemistry, particularly in solid-phase peptide synthesis (SPPS).[1] Poor solubility can lead to challenges in reaction kinetics, purification, and overall yield. The solubility of these compounds is influenced by several factors, including the nature of the amino acid side chain, the presence of the bulky Boc protecting group, and the polarity of the solvent. Generally, Boc-protected amino acids are soluble in polar aprotic solvents like N,N-dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), and dimethyl sulfoxide (DMSO).[1] Their solubility in other organic solvents, such as alcohols, chlorinated solvents, and ethers, can vary significantly.

Summary of Solubility Data

While specific quantitative solubility data for this compound is scarce, the following table summarizes the available qualitative and semi-quantitative information for the target compound and its close analogs. This information can serve as a preliminary guide for solvent selection.

| Compound | Solvent | Solubility | Source |

| Boc-3-(2-pyridyl)-L-alanine | Methanol | Slightly Soluble | |

| Boc-3-(3-pyridyl)-L-alanine | Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | Soluble | |

| Boc-L-Alanine (Boc-Ala-OH) | Water | Moderate | [2] |

| Ethanol, Methanol, Acetone | Slightly Soluble | [2] | |

| N,N-Dimethylformamide (DMF) | Clearly Soluble (approx. 94.6 mg/mL) | [3] |

Note: The semi-quantitative value for Boc-Ala-OH in DMF was calculated based on the information "1 mmole in 2 ml".

Experimental Protocol for Quantitative Solubility Determination

To obtain precise and reliable solubility data for this compound, the following experimental protocol, based on the equilibrium solubility method, is recommended.

3.1. Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Vortex mixer

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm PTFE)

3.2. Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent.

-

Seal the vials to prevent solvent evaporation.

-

Agitate the vials using a vortex mixer for a short period to ensure initial dispersion.

-

Place the vials in a thermostatically controlled shaker set at a specific temperature (e.g., 25 °C) and shake for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed for a sufficient time to allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed.

-

Filter the collected supernatant through a syringe filter into a clean vial.

-

-

Analysis by HPLC:

-

Prepare a series of standard solutions of this compound of known concentrations in a suitable solvent (in which the compound is freely soluble, e.g., DMSO).

-

Generate a calibration curve by injecting the standard solutions into the HPLC system and plotting the peak area against the concentration.

-

Dilute the filtered supernatant samples with a suitable solvent to bring the concentration within the range of the calibration curve.

-

Inject the diluted samples into the HPLC system and record the peak areas.

-

-

Calculation of Solubility:

-

Using the calibration curve, determine the concentration of this compound in the diluted supernatant samples.

-

Calculate the original concentration in the undiluted supernatant, taking into account the dilution factor. This value represents the solubility of the compound in the respective solvent at the specified temperature.

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of the solubility of this compound.

Caption: Workflow for the experimental determination of solubility.

Conclusion

References

Spectroscopic Characterization of Boc-3-(2-pyridyl)-Ala-OH: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for N-tert-butyloxycarbonyl-3-(2-pyridyl)-L-alanine (Boc-3-(2-pyridyl)-Ala-OH). The information herein is curated for researchers and professionals in the fields of medicinal chemistry, peptide synthesis, and drug development, offering a detailed look at the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics of this compound. This guide also outlines standardized experimental protocols for acquiring such data.

Introduction

This compound is a derivative of the amino acid alanine, featuring a tert-butyloxycarbonyl (Boc) protecting group on the amine and a pyridyl group on the beta-carbon. This structure makes it a valuable building block in the synthesis of peptides and other complex organic molecules.[1][2] Accurate spectroscopic characterization is crucial for verifying the identity, purity, and structure of this compound before its use in further synthetic applications.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₃H₁₈N₂O₄ | [1][3] |

| Molecular Weight | 266.29 g/mol | [1][2][3] |

| Appearance | White to off-white powder | [1][2] |

| Melting Point | 140 - 143 °C | [1] |

| Optical Rotation | [α]²⁰/D = -14 ± 1° (c=1 in MeOH) | [1] |

Spectroscopic Data

While specific experimental spectra for this compound are not publicly available, the following tables summarize the expected spectroscopic data based on the known chemical shifts and fragmentation patterns of the Boc protecting group and the pyridylalanine core structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected ¹H NMR Data (400 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.5 | d | 1H | H6 (pyridyl) |

| ~7.6 | t | 1H | H4 (pyridyl) |

| ~7.2 | d | 1H | H3 (pyridyl) |

| ~7.1 | t | 1H | H5 (pyridyl) |

| ~5.4 | d | 1H | NH |

| ~4.6 | q | 1H | α-CH |

| ~3.4 | dd | 1H | β-CH₂ |

| ~3.2 | dd | 1H | β-CH₂ |

| 1.43 | s | 9H | C(CH₃)₃ |

Expected ¹³C NMR Data (100 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| ~174 | C=O (acid) |

| ~158 | C2 (pyridyl) |

| ~155 | C=O (Boc) |

| ~149 | C6 (pyridyl) |

| ~137 | C4 (pyridyl) |

| ~124 | C3 (pyridyl) |

| ~122 | C5 (pyridyl) |

| ~80 | C(CH₃)₃ |

| ~54 | α-CH |

| ~39 | β-CH₂ |

| 28.3 | C(CH₃)₃ |

Infrared (IR) Spectroscopy

Expected IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-2500 | Broad | O-H stretch (carboxylic acid) |

| ~3350 | Medium | N-H stretch (amide) |

| ~2970 | Medium | C-H stretch (alkyl) |

| ~1710 | Strong | C=O stretch (carboxylic acid) |

| ~1685 | Strong | C=O stretch (amide, Boc) |

| ~1590 | Medium | C=C, C=N stretch (pyridyl) |

| ~1520 | Medium | N-H bend (amide) |

| ~1160 | Strong | C-O stretch (Boc) |

Mass Spectrometry (MS)

Expected Mass Spectrometry Data (Electrospray Ionization - ESI)

| m/z | Ion |

| 267.13 | [M+H]⁺ |

| 289.11 | [M+Na]⁺ |

| 211.09 | [M+H - C₄H₈]⁺ or [M+H - 56]⁺ |

| 167.08 | [M+H - Boc]⁺ |

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of this compound.

NMR Spectroscopy

Sample Preparation:

-

Weigh 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry vial.

-

Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

-

Instrument: 400 MHz NMR Spectrometer

-

Parameters:

-

Number of scans: 16

-

Relaxation delay: 1 second

-

-

Processing: Perform Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum using the residual solvent peak of CDCl₃ (δ 7.26 ppm).

¹³C NMR Acquisition:

-

Instrument: 100 MHz NMR Spectrometer (on a 400 MHz system)

-

Parameters:

-

Acquisition mode: Proton-decoupled

-

Number of scans: 1024

-

Relaxation delay: 2 seconds

-

-

Processing: Perform Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum using the solvent peak of CDCl₃ (δ 77.16 ppm).

Infrared (IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of the solid this compound powder directly onto the ATR crystal.

-

Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.

Data Acquisition:

-

Instrument: Fourier-Transform Infrared (FTIR) Spectrometer with an ATR accessory.

-

Parameters:

-

Scan range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of scans: 16

-

-

Processing: A background spectrum of the clean ATR crystal should be acquired and subtracted from the sample spectrum.

Mass Spectrometry

Sample Preparation:

-

Prepare a stock solution of this compound in a suitable solvent such as methanol or acetonitrile at a concentration of approximately 1 mg/mL.

-

Dilute the stock solution to a final concentration of 1-10 µg/mL with the initial mobile phase.

LC-MS/MS Analysis:

-

Chromatography:

-

Column: A C18 reversed-phase column is typically suitable.

-

Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

-

Mass Spectrometry:

-

Ionization: Electrospray Ionization (ESI) in positive ion mode.

-

Scan Mode: Full scan mode to determine the parent ion and product ion scan (MS/MS) to observe fragmentation patterns.

-

Visualizations

The following diagrams illustrate the general workflow for spectroscopic analysis and the logical relationship of the spectroscopic techniques used in the characterization of this compound.

References

The Strategic Integration of Pyridylalanine Derivatives in Modern Peptide Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of peptide chemistry and drug discovery, the incorporation of non-canonical amino acids is a cornerstone strategy for optimizing the therapeutic potential of peptide-based agents. Among these, pyridylalanine (Pya) derivatives have emerged as exceptionally versatile tools. As structural analogs of phenylalanine, the three isomers of pyridylalanine—2-pyridylalanine (2-Pya), 3-pyridylalanine (3-Pya), and 4-pyridylalanine (4-Pya)—introduce a nitrogen atom into the aromatic side chain. This substitution imparts unique physicochemical properties, including altered basicity, enhanced hydrogen bonding capability, and the capacity for metal chelation, which can be leveraged to significantly improve a peptide's stability, solubility, and biological activity.

This technical guide provides an in-depth exploration of the core principles and practical applications of pyridylalanine derivatives in peptide chemistry. It covers the synthesis and incorporation of these valuable building blocks, details their impact on peptide properties, and outlines their application in modulating key biological pathways, offering a comprehensive resource for researchers in the field.

Physicochemical Properties of Pyridylalanine Isomers

The position of the nitrogen atom in the pyridyl ring is the primary determinant of the distinct properties of each Pya isomer. These differences in electron distribution and steric hindrance influence the pKa of the side chain, its hydrophilicity, and its potential for interaction with biological targets. The key physicochemical parameters are summarized below.

| Property | 2-Pyridylalanine (2-Pya) | 3-Pyridylalanine (3-Pya) | 4-Pyridylalanine (4-Pya) | L-Histidine (for comparison) | L-Phenylalanine (for comparison) |

| pKa (α-COOH) [1][2] | 1.80 | 2.29 | 2.19 | 1.80 | 2.20 |

| pKa (α-NH3+) [1][2] | 8.70 | 9.04 | 9.21 | 9.33 | 9.31 |

| pKa (Side Chain) [1][2] | 5.48 | 4.80 | 5.60 | 6.04 (Imidazole) | N/A |

The introduction of Pya residues, particularly 3-Pya and 4-Pya, has been shown to significantly enhance the aqueous solubility of otherwise poorly soluble peptides. This is a critical advantage in drug development, overcoming a common hurdle for many therapeutic peptides. A notable example is the optimization of glucagon analogs.

| Peptide Sequence | Modification | Solubility in PBS (pH 7.4) | Fold Increase vs. Native |

| Native Glucagon | None | < 0.1 mg/mL | 1x |

| Gcg[Aib¹⁶, 3-Pal⁶ , Tyr¹⁰, Tyr¹³] | Single 3-Pya Substitution | > 1.0 mg/mL | > 10x |

| Gcg[Aib¹⁶, Phe⁶, 3-Pal¹⁰ , Tyr¹³] | Single 3-Pya Substitution | > 1.0 mg/mL | > 10x |

| Gcg[Aib¹⁶, 3-Pal⁶,¹⁰,¹³ ] | Triple 3-Pya Substitution | > 15.0 mg/mL | > 150x |

| Gcg[Aib¹⁶, 4-Pal⁶,¹⁰,¹³ ] | Triple 4-Pya Substitution | > 15.0 mg/mL | > 150x |

Data adapted from studies on glucagon analogs, demonstrating the dramatic increase in solubility upon substitution of native aromatic residues with pyridylalanine.[3][4][5]

Applications in Modulating Biological Pathways

Pyridylalanine derivatives are instrumental in the design of peptide-based inhibitors and receptor antagonists due to their unique structural and electronic properties.

Inhibition of Matrix Metalloproteinases (MMPs)

The 2-Pya isomer, with its nitrogen atom positioned for bidentate chelation, is an effective mimic of the histidine imidazole group. This property is exploited in the design of inhibitors for zinc-dependent enzymes like Matrix Metalloproteinases (MMPs). MMPs are key regulators of the extracellular matrix (ECM) and their dysregulation is implicated in diseases such as cancer and arthritis. A Pya-containing peptide can bind to the catalytic zinc ion in the MMP active site, blocking its activity and preventing ECM degradation.

Antagonism of G Protein-Coupled Receptors (GPCRs)

Pyridylalanine, particularly D-isomers of 3-Pya, are frequently incorporated into antagonists for G Protein-Coupled Receptors (GPCRs). A prominent example is in the development of Gonadotropin-Releasing Hormone (GnRH) antagonists.[6] These drugs are used in treatments for hormone-dependent cancers and in assisted reproduction. The Pya residue contributes to the binding affinity and stability of the antagonist, allowing it to competitively block the GnRH receptor and inhibit the downstream signaling cascade that leads to the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).

Experimental Protocols

Protocol 1: Fmoc-Based Solid-Phase Peptide Synthesis (SPPS) of a Pyridylalanine-Containing Peptide

This protocol outlines the manual synthesis of a generic Pya-containing peptide using the standard Fmoc/tBu strategy.

1. Resin Preparation:

-

Select a suitable resin (e.g., Rink Amide resin for a C-terminal amide).

-

Place the resin (0.1 mmol scale) in a fritted reaction vessel.

-

Swell the resin in dimethylformamide (DMF) for 1-2 hours with gentle agitation.

-

Drain the DMF.

2. Fmoc Deprotection:

-

Add a solution of 20% piperidine in DMF to the resin.

-

Agitate for 5 minutes, then drain.

-

Repeat with a second 20% piperidine/DMF treatment for 15-20 minutes.

-

Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

-

Perform a Kaiser test to confirm the presence of a free primary amine. A positive test (deep blue beads) indicates successful deprotection.

3. Amino Acid Coupling (Standard and Pyridylalanine):

-

In a separate vial, dissolve the Fmoc-protected amino acid (3-4 equivalents relative to resin loading), including Fmoc-Pya-OH, in DMF.

-

Add a coupling agent, such as HATU (3-4 eq.), and an activation base, such as diisopropylethylamine (DIEA) (6-8 eq.).

-

Allow the activation mixture to pre-activate for 1-2 minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the reaction vessel for 1-2 hours at room temperature. Note: The coupling of Fmoc-Pya-OH proceeds similarly to other standard Fmoc-amino acids and typically does not require special conditions.

-

Drain the coupling solution and wash the resin with DMF (3-5 times).

-

Perform a Kaiser test. A negative test (colorless/yellow beads) indicates complete coupling. If the test is positive, recouple the amino acid.

4. Chain Elongation:

-

Repeat steps 2 (Fmoc Deprotection) and 3 (Amino Acid Coupling) for each subsequent amino acid in the peptide sequence.

5. Final Deprotection and Cleavage:

-

After the final coupling step, perform a final Fmoc deprotection (Step 2).

-

Wash the resin with DMF, followed by dichloromethane (DCM), and dry the resin under a stream of nitrogen.

-

Prepare a cleavage cocktail appropriate for the side-chain protecting groups used (e.g., Reagent K: 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, 2.5% EDT).

-

Add the cleavage cocktail to the dried resin and agitate for 2-4 hours at room temperature.

-

Filter the cleavage mixture to separate the resin beads, collecting the filtrate which contains the crude peptide.

-

Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

-

Dry the crude peptide pellet under vacuum.

Protocol 2: Purification and Characterization

1. Purification by Reverse-Phase HPLC (RP-HPLC):

-

Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% acetonitrile/water with 0.1% TFA).

-

Purify the peptide using a preparative C18 RP-HPLC column.

-

Mobile Phase A: 0.1% TFA in water.

-

Mobile Phase B: 0.1% TFA in acetonitrile.

-

Gradient: A typical gradient would be a linear increase from 5% to 65% Mobile Phase B over 30-40 minutes. The exact gradient should be optimized based on the hydrophobicity of the peptide.

-

Monitor the elution profile at 214 nm and 280 nm.

-

Collect fractions corresponding to the major peak.

2. Characterization and Quality Control:

-

Analyze the collected fractions using analytical RP-HPLC to assess purity (>95% is typical for research applications).

-

Confirm the identity of the purified peptide by mass spectrometry (e.g., MALDI-TOF or ESI-MS) to verify that the observed molecular weight matches the calculated theoretical mass.

Conclusion

Pyridylalanine derivatives represent a powerful class of non-canonical amino acids that offer significant advantages for peptide-based drug design. Their ability to enhance solubility, modulate biological activity through specific interactions, and act as metal chelators provides a rich toolkit for medicinal chemists. By understanding the distinct properties of the 2-, 3-, and 4-pyridylalanine isomers and applying robust synthetic and purification protocols, researchers can effectively integrate these building blocks to develop novel peptide therapeutics with superior pharmacological profiles. The continued exploration of Pya-containing peptides is poised to yield new and effective treatments for a wide range of diseases.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Pyridyl-alanine as a Hydrophilic, Aromatic Element in Peptide Structural Optimization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and biological activity of GnRH antagonists modified at position 3 with 3-(2-methoxy-5-pyridyl)-alanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. GnRH antagonists: a new generation of long acting analogues incorporating p-ureido-phenylalanines at positions 5 and 6 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. GnRH Peptide Antagonist: Comparative Analysis of Chemistry and Formulation with Implications for Clinical Safety and Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Incorporation of Boc-3-(2-pyridyl)-Ala-OH in Modern Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The non-natural amino acid, Boc-3-(2-pyridyl)-Ala-OH, has emerged as a valuable building block in medicinal chemistry, offering unique structural and functional properties for the design of novel therapeutic peptides and small molecules. The incorporation of the 2-pyridyl moiety can significantly influence the pharmacological profile of a molecule by introducing a key site for hydrogen bonding, metal coordination, and pi-pi stacking interactions. This technical guide explores the potential applications of this compound, with a focus on its role in enhancing the therapeutic potential of peptides targeting critical signaling pathways in oncology, neurology, and metabolic diseases. We provide a comprehensive overview of its physicochemical properties, synthesis considerations, and impact on biological activity, supported by quantitative data and detailed experimental protocols.

Introduction: The Versatility of the Pyridyl Moiety in Drug Design

The pyridine ring is a privileged scaffold in medicinal chemistry, present in numerous FDA-approved drugs.[1] Its nitrogen atom can act as a hydrogen bond acceptor and a coordination site for metal ions, while the aromatic ring can participate in pi-pi stacking interactions. These properties make the incorporation of a pyridyl group into a drug candidate a powerful strategy to enhance binding affinity, selectivity, and pharmacokinetic properties.[2] this compound provides a convenient and versatile means to introduce this valuable functionality into peptide-based therapeutics and other complex organic molecules.[3][4] The tert-butyloxycarbonyl (Boc) protecting group ensures stability and solubility during synthesis, making it compatible with standard solid-phase peptide synthesis (SPPS) protocols.[3][4]

Physicochemical Properties

This compound is a white to off-white powder with good solubility in common organic solvents used in peptide synthesis, such as dimethylformamide (DMF) and N-methylpyrrolidone (NMP). Both the L- and D-enantiomers are commercially available, offering stereochemical diversity for drug design.

Table 1: Physicochemical Properties of this compound Enantiomers

| Property | Boc-L-3-(2-pyridyl)-Ala-OH | Boc-D-3-(2-pyridyl)-Ala-OH | Reference |

| CAS Number | 71239-85-5 | 98266-32-1 | [3][4] |

| Molecular Formula | C₁₃H₁₈N₂O₄ | C₁₃H₁₈N₂O₄ | [3][4] |

| Molecular Weight | 266.29 g/mol | 266.3 g/mol | [3][4] |

| Appearance | White to off-white powder | White powder | [3][4] |

| Melting Point | 140 - 143 °C | 140 - 146 °C | [3][4] |

| Optical Rotation | [α]²⁰/D = -14 ± 1° (c=1 in MeOH) | [α]²⁰/D = +17 ± 2° (c=1 in MeOH) | [3][4] |

| Purity | ≥ 98.0% (TLC) | ≥ 99% (HPLC) | [4][5] |

Applications in Medicinal Chemistry

The unique properties of the 2-pyridylalanine residue have been exploited in several therapeutic areas. Its ability to act as a hydrophilic aromatic element can enhance the aqueous solubility and stability of peptides, as demonstrated in the development of novel glucagon analogues.[6][7] Furthermore, the strategic placement of the nitrogen atom in the pyridyl ring allows for fine-tuning of receptor binding affinity and selectivity.

Modulation of Peptide Hormones: Glucagon and Somatostatin Analogues

Glucagon Analogues: Glucagon, a peptide hormone crucial for regulating blood glucose levels, suffers from poor biophysical properties that limit its therapeutic use. The incorporation of pyridyl-alanine has been shown to enhance the aqueous solubility and stability of glucagon analogues at neutral pH, making them more suitable for medicinal applications.[6][7] These modified peptides maintain their biological activity in regulating blood glucose.[6][7]

Somatostatin Analogues: Somatostatin receptors (SSTRs) are important targets in oncology for both imaging and therapy of neuroendocrine tumors. A study on radiolabeled somatostatin antagonists demonstrated that the substitution of Tyr³ with 2-pyridylalanine (2Pal) isomers can influence the properties of the resulting radioligand. While the L-2Pal derivative maintained low nanomolar affinity for SSTR2, the D-2Pal derivative lost binding, highlighting the critical role of stereochemistry at this position.[8]

Table 2: Quantitative Biological Data for Pyridyl-alanine Containing Somatostatin Analogues

| Compound | Target Receptor | K D (nM) | IC 50 (nM) | Reference |

| [¹⁷⁷Lu]Lu-DOTA-[l2Pal³]-LM3 | SSTR2 | 0.18 ± 0.02 | 2.5-fold higher than LM3 | [8] |

| [¹⁷⁷Lu]Lu-DOTA-[3Pal³]-LM3 | SSTR2 | 0.15 ± 0.01 | 2.5-fold higher than LM3 | [8] |

| [¹⁷⁷Lu]Lu-DOTA-[4Pal³]-LM3 | SSTR2 | 0.11 ± 0.01 | Similar to LM3 | [8] |

| ⁿᵃᵗLu-DOTA-JR11 (comparator) | SSTR2 | - | 0.73 ± 0.15 | [8] |

Development of Integrin Antagonists

Integrins are cell surface receptors involved in cell-cell and cell-extracellular matrix interactions, playing a crucial role in processes like cell migration, proliferation, and survival. They are attractive targets for the development of anti-cancer and anti-inflammatory therapies. The incorporation of pyridyl-containing phenylalanine derivatives has been explored in the design of VLA-4 integrin antagonists.[9]

Signaling Pathways

The therapeutic effect of peptides incorporating this compound is realized through their interaction with specific cell surface receptors, which in turn modulates intracellular signaling cascades.

Glucagon Receptor Signaling

Glucagon binding to its G-protein coupled receptor (GPCR) on hepatocytes activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[6][10][11] cAMP then activates Protein Kinase A (PKA), which phosphorylates key enzymes involved in glucose metabolism, ultimately leading to increased blood glucose levels.[11][12]

Glucagon Receptor Signaling Pathway

Somatostatin Receptor Signaling

Somatostatin receptors (SSTRs) are also GPCRs that, upon ligand binding, inhibit adenylyl cyclase, leading to a decrease in intracellular cAMP.[3][13] They can also activate phosphotyrosine phosphatases and modulate mitogen-activated protein kinase (MAPK) pathways, ultimately leading to the inhibition of hormone secretion and cell proliferation.[3]

Somatostatin Receptor Signaling Pathway

Integrin Signaling

Integrin-mediated signaling is initiated by the binding of extracellular matrix (ECM) proteins. This clustering of integrins leads to the recruitment and activation of focal adhesion kinase (FAK) and Src family kinases.[14][15] Downstream signaling cascades, including the MAPK and PI3K/Akt pathways, are then activated, influencing cell survival, proliferation, and migration.[4][14]

Integrin Signaling Pathway

Experimental Protocols

The incorporation of this compound into a peptide sequence is readily achieved using standard Boc-based solid-phase peptide synthesis (SPPS). The following is a general protocol that can be adapted for specific peptide sequences.

Boc Solid-Phase Peptide Synthesis (SPPS) Workflow

Boc-SPPS Workflow for Peptide Synthesis

Detailed Protocol for a Single Coupling Cycle

Materials:

-

Boc-protected amino acid resin (e.g., Boc-Gly-Merrifield resin)

-

Dichloromethane (DCM), peptide synthesis grade

-

Trifluoroacetic acid (TFA)

-

N,N-Diisopropylethylamine (DIEA)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

This compound

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

N-Hydroxybenzotriazole (HOBt)

-

Kaiser test kit

Procedure:

-

Resin Swelling: Swell the resin in DCM for 30 minutes in a reaction vessel.

-

Boc Deprotection:

-

Drain the DCM.

-

Add a solution of 50% TFA in DCM to the resin and agitate for 2 minutes.

-

Drain the solution and add a fresh portion of 50% TFA in DCM. Agitate for 20-30 minutes.

-

Drain the TFA solution and wash the resin thoroughly with DCM (3x), isopropanol (2x), and DCM (3x).

-

-

Neutralization:

-

Add a solution of 5% DIEA in DCM to the resin and agitate for 2 minutes.

-

Drain and repeat the neutralization step.

-

Wash the resin with DCM (3x) to remove excess DIEA.

-

-

Amino Acid Coupling:

-

In a separate vial, dissolve this compound (3 equivalents relative to resin loading) and HOBt (3 equivalents) in a minimal amount of DMF.

-

Cool the solution to 0°C and add DCC (3 equivalents). Allow the activation to proceed for 10-15 minutes.

-

Filter the pre-activated amino acid solution to remove the dicyclohexylurea (DCU) precipitate and add it to the resin.

-

Agitate the reaction mixture for 2-4 hours at room temperature.

-

-

Monitoring the Coupling:

-

Take a small sample of the resin and perform a Kaiser test to check for the presence of free primary amines. A blue color indicates an incomplete reaction, while a yellow or colorless result signifies completion.

-

If the Kaiser test is positive, the coupling step can be repeated with a fresh solution of activated amino acid.

-

-

Washing:

-

Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3x) and DCM (3x).

-

-

Capping (Optional): If the coupling remains incomplete after a second attempt, any unreacted amino groups can be capped with acetic anhydride to prevent the formation of deletion sequences.

-

Repeat: The cycle of deprotection, neutralization, and coupling is repeated for each subsequent amino acid in the peptide sequence.

Final Cleavage and Purification

Upon completion of the synthesis, the peptide is cleaved from the resin and all side-chain protecting groups are removed using a strong acid such as anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA). The crude peptide is then precipitated with cold diethyl ether, dissolved in an appropriate solvent system, and purified by reverse-phase high-performance liquid chromatography (RP-HPLC). The purity and identity of the final peptide are confirmed by analytical HPLC and mass spectrometry.

Conclusion

This compound is a highly valuable and versatile building block for medicinal chemists. Its unique electronic and steric properties, conferred by the 2-pyridyl moiety, provide a powerful tool for optimizing the pharmacological properties of peptide-based drug candidates. The ability to enhance solubility, stability, and receptor binding affinity makes it a key component in the development of novel therapeutics for a range of diseases. The straightforward incorporation of this compound using standard SPPS protocols further underscores its utility in modern drug discovery and development. Future explorations into the diverse applications of this non-natural amino acid are poised to yield a new generation of targeted and effective therapies.

References

- 1. wernerlab.weebly.com [wernerlab.weebly.com]

- 2. Both overlapping and distinct signaling pathways for somatostatin receptor subtypes SSTR1 and SSTR2 in pituitary cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Integrin Cell Signaling Pathway | Thermo Fisher Scientific - SG [thermofisher.com]

- 5. researchgate.net [researchgate.net]

- 6. cusabio.com [cusabio.com]

- 7. Identification of distinct signalling pathways for somatostatin receptors SSTR1 and SSTR2 as revealed by microphysiometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pyridyl-Ala in the third position of radiolabeled somatostatin antagonists: the effect of regioisomeric substitution - PMC [pmc.ncbi.nlm.nih.gov]

- 9. N-(pyrimidin-4-yl) and N-(pyridin-2-yl) phenylalanine derivatives as VLA-4 integrin antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. creative-diagnostics.com [creative-diagnostics.com]

- 11. youtube.com [youtube.com]

- 12. news-medical.net [news-medical.net]

- 13. Somatostatin receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]

- 14. um.es [um.es]

- 15. Integrin-mediated signal transduction pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

The Strategic Integration of Boc-3-(2-pyridyl)-Ala-OH in the Development of Bioactive Peptides: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quest for novel therapeutic peptides with enhanced potency, selectivity, and pharmacokinetic profiles has led to the exploration of non-natural amino acids as critical building blocks. Among these, Boc-3-(2-pyridyl)-L-alanine-OH has emerged as a versatile scaffold for the synthesis of bioactive peptides. Its unique pyridyl moiety offers the potential for improved receptor interactions, enhanced solubility, and novel avenues for peptide modification. This technical guide provides an in-depth overview of Boc-3-(2-pyridyl)-Ala-OH, its physicochemical properties, its application in the synthesis of bioactive peptides, detailed experimental protocols, and the signaling pathways modulated by these modified peptides.

Physicochemical Properties of this compound

This compound is a derivative of the amino acid alanine, featuring a tert-butyloxycarbonyl (Boc) protecting group on the alpha-amino group and a pyridyl ring attached to the beta-carbon. This substitution imparts unique characteristics to the amino acid, influencing the conformation and biological activity of the resulting peptides.

| Property | Value | References |

| Synonyms | Boc-L-Ala(2'-pyridyl)-OH, Boc-β-(2'-pyridyl)-Ala-OH, Boc-(S)-2-amino-3-(2'-pyridyl)propanoic acid | [1][2] |

| CAS Number | 71239-85-5 | [1][2][3] |

| Molecular Formula | C13H18N2O4 | [1][3] |

| Molecular Weight | 266.29 g/mol | [2][3] |

| Appearance | White to off-white powder | [1][2] |

| Melting Point | 140 - 143 °C | [1] |

| Optical Rotation | [α]20/D −16.5±1.5°, c = 1% in methanol | [3] |

| Purity | ≥98.0% (TLC), ≥99% (HPLC) | [1][3] |

| Solubility | Enhanced solubility due to the Boc protecting group. | [1][4] |

| Storage | 0 - 8 °C | [1][4] |

Application in Bioactive Peptides: Somatostatin Receptor Subtype 2 (SSTR2) Antagonists

A significant application of pyridylalanine-containing amino acids is in the development of antagonists for G-protein coupled receptors (GPCRs), such as the somatostatin receptors (SSTRs).[2] Somatostatin is a key regulatory peptide hormone that exerts its effects through five receptor subtypes (SSTR1-5).[5] SSTR2 is a particularly important target in neuroendocrine tumors (NETs), where its overexpression is leveraged for both imaging and therapy.[2][6]

The incorporation of 2-pyridylalanine (2-Pal) into somatostatin antagonists has been shown to influence their binding affinity for SSTR2.[2] The pyridine ring can engage in unique interactions within the receptor's binding pocket, potentially enhancing potency and selectivity.[2]

Quantitative Data: Binding Affinity of Pyridylalanine-Containing Somatostatin Antagonists

The following table summarizes the binding affinities (expressed as dissociation constant, Kd) of DOTA-conjugated somatostatin antagonists, where the amino acid at position 3 has been substituted with different pyridylalanine isomers, for the human SSTR2.[2]

| Compound | Kd (nM) for hSSTR2 |

| DOTA-[l2Pal3]-LM3 | 0.18 ± 0.02 |

| DOTA-[3Pal3]-LM3 | 0.15 ± 0.01 |

| DOTA-[4Pal3]-LM3 | 0.11 ± 0.01 |

Data extracted from a study on the effect of regioisomeric substitution of pyridylalanine in radiolabeled somatostatin antagonists.[2] The l2Pal corresponds to the L-isomer of 2-pyridylalanine.

Signaling Pathways

Peptides incorporating 3-(2-pyridyl)-alanine can modulate various signaling pathways depending on the target receptor. Given the application in somatostatin antagonists, the SSTR2 signaling pathway is of primary interest. Additionally, pyridylalanine derivatives have been utilized in Luteinizing Hormone-Releasing Hormone (LHRH), also known as Gonadotropin-Releasing Hormone (GnRH), antagonists, making the GnRH receptor signaling pathway also relevant.[7]

Somatostatin Receptor 2 (SSTR2) Signaling Pathway

Activation of SSTR2 by its endogenous ligand, somatostatin, or synthetic agonists, typically leads to the inhibition of cell proliferation and hormone secretion.[5][8] This is primarily mediated through the coupling to inhibitory G-proteins (Gi/o).[5] The key signaling cascades are depicted below.

Gonadotropin-Releasing Hormone (GnRH) Receptor Signaling Pathway

GnRH receptor activation is crucial for the regulation of the reproductive system.[4][9] Antagonists containing pyridylalanine can block this pathway, leading to the suppression of gonadotropin release.[7] The signaling cascade initiated by GnRH binding is outlined below.

Experimental Protocols

The following section outlines a general workflow and a detailed protocol for the solid-phase peptide synthesis (SPPS) of a peptide incorporating this compound, adapted from standard procedures for somatostatin analogues and DOTA-conjugated peptides.[6][10][11]

Experimental Workflow

Detailed Protocol for Manual Boc Solid-Phase Peptide Synthesis (Boc-SPPS)

This protocol describes the manual synthesis of a generic peptide on a Merrifield or PAM resin using Boc chemistry, incorporating one residue of this compound.

Materials:

-

Merrifield or PAM resin

-

Boc-protected amino acids (including this compound) with appropriate side-chain protection

-

Dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF)

-

Trifluoroacetic acid (TFA)

-

N,N-Diisopropylethylamine (DIEA)

-

Coupling reagents: 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HBTU) and 1-Hydroxybenzotriazole (HOBt)

-

Cleavage cocktail (e.g., HF/anisole or TFMSA/TFA/thioanisole)

-

Diethyl ether (cold)

-

Acetonitrile (ACN) and water for HPLC

Procedure:

-

Resin Swelling:

-

Place the resin in a reaction vessel.

-

Wash and swell the resin with DCM for 30 minutes, followed by DMF for 30 minutes.

-

-

First Amino Acid Coupling (if not pre-loaded):

-

Couple the C-terminal Boc-amino acid to the resin using an appropriate method (e.g., cesium salt method for Merrifield resin).

-

-

Peptide Chain Elongation (Iterative Cycle):

-

a. Boc Deprotection:

-

Wash the resin with DCM (3 x 1 min).

-

Treat the resin with 50% TFA in DCM (1 x 1 min, then 1 x 20-30 min).[12]

-

Wash with DCM (3 x 1 min), isopropanol (1 x 1 min), and DMF (3 x 1 min).

-

-

b. Neutralization:

-

Treat the resin with 10% DIEA in DCM (2 x 2 min).

-

Wash with DCM (3 x 1 min) and DMF (3 x 1 min).

-

-

c. Amino Acid Coupling:

-

In a separate vessel, dissolve the next Boc-amino acid (3 equivalents relative to resin loading), HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF.

-

Add DIEA (6 equivalents) to the activation mixture and vortex for 1-2 minutes.

-

Add the activated amino acid solution to the resin.

-

Agitate the reaction mixture for 1-2 hours at room temperature.

-

For the incorporation of this compound, follow the same procedure.

-

-

d. Washing:

-

Wash the resin with DMF (3 x 1 min) and DCM (3 x 1 min).

-

-

e. Monitoring Coupling Completion (Optional but Recommended):

-

Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow/colorless beads) indicates complete coupling. If the test is positive (blue beads), recoupling (repeating step 3c) may be necessary.

-

-

-

Final Deprotection:

-

After the final coupling cycle, perform a final Boc deprotection (step 3a).

-

-

Cleavage and Deprotection of Side Chains:

-

Thoroughly dry the peptide-resin under vacuum.

-

Caution: HF and TFMSA are extremely hazardous. Use appropriate safety precautions and specialized equipment.

-

Treat the resin with the cleavage cocktail (e.g., HF/anisole 9:1 v/v or TFMSA/TFA/thioanisole) at 0 °C for 1-2 hours.[12]

-

-

Peptide Precipitation and Purification:

-

Evaporate the cleavage reagent.

-

Precipitate the crude peptide by adding cold diethyl ether.

-

Collect the precipitate by centrifugation or filtration.

-

Wash the peptide with cold diethyl ether.

-

Dissolve the crude peptide in a suitable solvent (e.g., ACN/water mixture).

-

Purify the peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).

-

-

Characterization:

-

Confirm the identity and purity of the synthesized peptide using analytical RP-HPLC and mass spectrometry.

-

Conclusion

This compound is a valuable building block for the synthesis of bioactive peptides, offering a strategic tool to modulate the pharmacological properties of the resulting molecules. Its incorporation into somatostatin antagonists has demonstrated its potential to fine-tune receptor binding affinity. A thorough understanding of the relevant signaling pathways, such as those for SSTR2 and GnRH receptors, is crucial for the rational design of novel peptide therapeutics. The provided experimental guidelines offer a framework for the successful synthesis and incorporation of this non-natural amino acid into peptide chains, paving the way for the development of next-generation peptide-based drugs.

References

- 1. Both overlapping and distinct signaling pathways for somatostatin receptor subtypes SSTR1 and SSTR2 in pituitary cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A pathway for luteinizing hormone releasing-hormone self-potentiation: cross-talk with the progesterone receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Somatostatin Receptor 2 signaling promotes growth and tumor survival in Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Intracellular signaling pathways mediated by the gonadotropin-releasing hormone (GnRH) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Somatostatin and Somatostatin Receptors in Tumour Biology [mdpi.com]

- 6. Pyridyl-Ala in the third position of radiolabeled somatostatin antagonists: the effect of regioisomeric substitution - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Luteinizing Hormone-Releasing Hormone (LHRH)-Targeted Treatment in Ovarian Cancer | MDPI [mdpi.com]

- 8. cusabio.com [cusabio.com]

- 9. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 10. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]

- 11. Overview of Custom Peptide Synthesis [peptide2.com]

- 12. chempep.com [chempep.com]

The Pyridyl Group: A Versatile Tool in Peptide Structure and Function

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The incorporation of non-proteinogenic amino acids and functional groups into peptides has become a cornerstone of modern drug discovery and chemical biology. Among these, the pyridyl group, a nitrogen-containing heterocyclic aromatic ring, stands out for its profound and versatile influence on peptide structure, stability, and biological activity. This technical guide provides a comprehensive overview of the role of the pyridyl moiety in peptide science, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing associated biological pathways.

Impact of the Pyridyl Group on Peptide Structure and Physicochemical Properties

The introduction of a pyridyl group into a peptide sequence can dramatically alter its three-dimensional structure and physicochemical characteristics. These changes are primarily driven by the electronic and steric properties of the pyridine ring.

Conformational Control through Hydrogen Bonding and Steric Effects

The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, leading to the formation of intramolecular hydrogen bonds with nearby amide protons. This interaction can significantly restrict the conformational flexibility of the peptide backbone, favoring specific secondary structures such as β-turns and helices. The position of the nitrogen atom within the ring (2-, 3-, or 4-pyridyl) dictates the geometry of this hydrogen bond and, consequently, the resulting conformation.

Furthermore, the bulky and rigid nature of the pyridyl group imposes steric constraints that can influence the peptide's overall fold. This conformational pre-organization can be advantageous in designing peptides that bind to specific biological targets with high affinity and selectivity.

Modulation of Physicochemical Properties

The pyridyl group imparts a degree of polarity and can enhance the aqueous solubility of otherwise hydrophobic peptides, a critical attribute for drug development. The basicity of the pyridine nitrogen (pKa ≈ 5.2) allows for protonation at physiological pH, introducing a positive charge that can further improve solubility and influence interactions with biological targets.[1][2]

Table 1: Physicochemical Properties of Pyridine

| Property | Value |

| Molecular Weight | 79.10 g/mol |

| pKa | 5.19 |

| Log Kow | 0.64/1.04 |

| Solubility in Water | Very soluble |

Data sourced from PubChem[2] and other sources[1].

Role in Metal Coordination and Supramolecular Chemistry

The nitrogen atom of the pyridyl group is an excellent ligand for a variety of metal ions. This property has been extensively exploited to construct well-defined, metal-peptide supramolecular assemblies with unique architectures and functions. By incorporating pyridyl-containing amino acids at specific positions within a peptide sequence, researchers can direct the self-assembly of peptides into discrete nanostructures, such as cages, tubes, and sheets, upon the addition of metal ions like palladium, copper, and zinc. These metallopeptides have potential applications in catalysis, materials science, and as therapeutic agents.

Applications in Drug Discovery and Development

The unique properties conferred by the pyridyl group make it a valuable component in the design of peptide-based therapeutics.

Enhancing Binding Affinity and Specificity